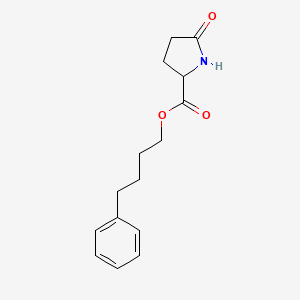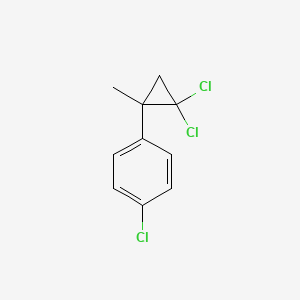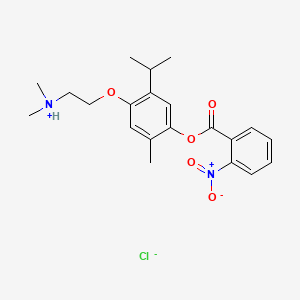
2,4-Diphenyl-6-(4'methoxyphenyl)-pyrylium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate is a heterocyclic aromatic compound known for its unique structural properties and reactivity. This compound belongs to the pyrylium family, characterized by a six-membered ring containing an oxygen atom. The presence of phenyl and methoxyphenyl groups enhances its stability and reactivity, making it a valuable compound in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate typically involves the reaction of appropriate aromatic ketones and aldehydes under acidic conditions. One common method is the acid-catalyzed cyclization of 1,3-diketones with benzaldehyde derivatives. The reaction is usually carried out in the presence of a strong acid, such as perchloric acid, which facilitates the formation of the pyrylium ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization and chromatography to ensure the compound’s quality.
化学反応の分析
Types of Reactions
2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrylium salts.
Reduction: Reduction reactions can convert the pyrylium ring into dihydropyrylium derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrylium salts, dihydropyrylium derivatives, and functionalized aromatic compounds.
科学的研究の応用
2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and stability.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The pyrylium ring’s positive charge facilitates its interaction with nucleophiles, leading to various chemical transformations. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the aromatic ring, which modulate its chemical behavior.
類似化合物との比較
Similar Compounds
- 2,4-Diphenyl-6-methylpyrylium iodide
- 2,4-Diphenyl-6-isopropylpyrylium perchlorate
- 2,4-Diphenyl-6-ethylpyrylium perchlorate
Uniqueness
2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate stands out due to the presence of the methoxy group, which enhances its stability and reactivity compared to other pyrylium compounds. This unique structural feature allows for more versatile applications in various fields of research and industry.
特性
分子式 |
C24H19ClO6 |
|---|---|
分子量 |
438.9 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-4,6-diphenylpyrylium;perchlorate |
InChI |
InChI=1S/C24H19O2.ClHO4/c1-25-22-14-12-20(13-15-22)24-17-21(18-8-4-2-5-9-18)16-23(26-24)19-10-6-3-7-11-19;2-1(3,4)5/h2-17H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
FIGCIUZPWFBMSS-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


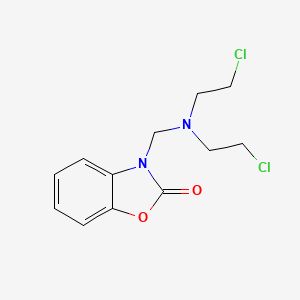
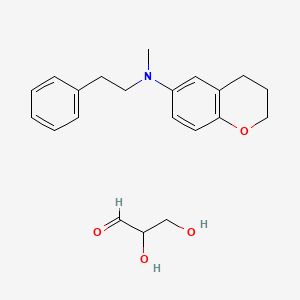
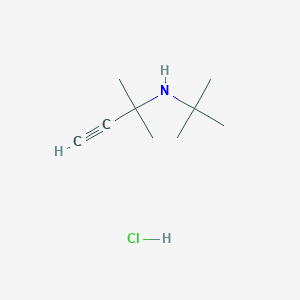
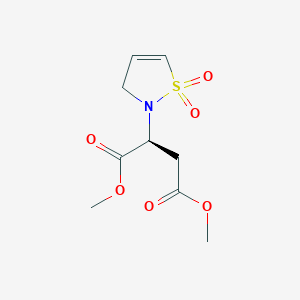
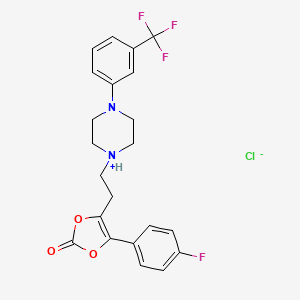
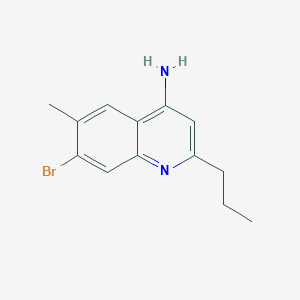
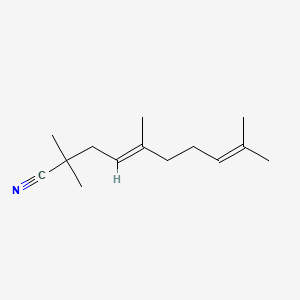

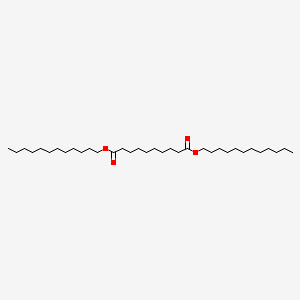
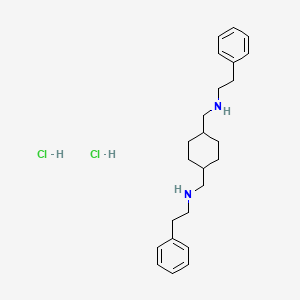
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)
